molecular formula C4H5F2N3O2 B2414269 Ethyl 2-azido-2,2-difluoroacetate CAS No. 153755-61-4

Ethyl 2-azido-2,2-difluoroacetate

Cat. No. B2414269
M. Wt: 165.1
InChI Key: BISKRTIGSBFIQH-UHFFFAOYSA-N
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Patent
US05276171

Procedure details

Powdered sodium azide (19.5 g, 0.3 mol) was added in portions, over 5 minutes, to a stirred solution of ethyl 2-bromo-2,2-difluoroacetate (50.74 g, 0.25 mol) in dry dimethyl sulfoxide (250 mL). After stirring at room temperature for 18 hours, the mixture was poured into water (750 mL) and extracted with methylene chloride (4×100 mL). The combined extracts were washed with water (4×100 mL), dried over anhydrous magnesium sulfate, then filtered, and the filtrate was distilled at atmospheric pressure through an indented (10 cm.) distillation column, at a bath temperature of 77° C., until no more methylene chloride distilled. 1H NMR spectroscopy (CDCl3 ; (CH3)4Si internal standard) of the colorless residue showed a mixture of methylene chloride (31 mol %) and the azido ester (69 mol%); 4.53 (q, 2H, CH2), 1.44 (t, 3H, CH3). This corresponds to a yield of 34.44 g (83.4%) of the azido ester. The pure product was obtained as a colorless liquid by distillation under vacuum; bp 68° C./100 mm. 19F NMR (CDCl3, CFCl3 internal standard) φ 84.8 (s). Anal. Calcd. for C4H5F2N3O2 : C, 29.10; H, 3.05; N, 25.45; F, 23.02. Found: C, 28.80; H, 3.15; N, 25.36; F, 23.15.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
50.74 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].Br[C:6]([F:13])([F:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8].O.C(Cl)(Cl)(Cl)F>CS(C)=O>[N:1]([C:6]([F:13])([F:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50.74 g
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(Cl)(Cl)Cl
Step Four
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (4×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled at atmospheric pressure through an indented (10 cm.) distillation column, at a bath temperature of 77° C.
DISTILLATION
Type
DISTILLATION
Details
until no more methylene chloride distilled
ADDITION
Type
ADDITION
Details
a mixture of methylene chloride (31 mol %)
CUSTOM
Type
CUSTOM
Details
The pure product was obtained as a colorless liquid by distillation under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
N(=[N+]=[N-])C(C(=O)OCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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